4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group, a chloro group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyridazine ring: This can be achieved by the condensation of hydrazine with a suitable diketone.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Substitution with the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the halogenated pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Scientific Research Applications
4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyridazin-3-one: Lacks the piperidine moiety, which may affect its biological activity.
5-(3,5-Dimethylpiperidin-1-yl)-2-phenylpyridazin-3-one: Similar structure but without the chloro group, leading to different reactivity and properties.
Uniqueness
4-chloro-5-(3,5-dimethyl-1-piperidinyl)-2-phenyl-3(2H)-pyridazinone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group, phenyl ring, and piperidine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
325732-95-4 |
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Molecular Formula |
C17H20ClN3O |
Molecular Weight |
317.8g/mol |
IUPAC Name |
4-chloro-5-(3,5-dimethylpiperidin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H20ClN3O/c1-12-8-13(2)11-20(10-12)15-9-19-21(17(22)16(15)18)14-6-4-3-5-7-14/h3-7,9,12-13H,8,10-11H2,1-2H3 |
InChI Key |
HWGHTXZWNJERJP-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
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